ISO-Fludelone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KOSN-1724, also known as iso-fludelone, is a third-generation epothilone B analogue. It is a small molecule that binds to tubulin, inducing microtubule polymerization and reducing microtubule depolymerization. This results in the inhibition of cell division and the induction of apoptosis. KOSN-1724 is currently under investigation in phase I clinical trials for the treatment of solid tumors .
Scientific Research Applications
KOSN-1724 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of microtubule polymerization and depolymerization.
Biology: It is used to investigate the cellular processes involved in cell division and apoptosis.
Medicine: It is being studied for its potential use in the treatment of solid tumors, particularly in phase I clinical trials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KOSN-1724 involves multiple steps, starting from the basic building blocks of organic chemistry. The process typically includes the formation of a lactone ring, which is a characteristic feature of macrolides and their analogues. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of KOSN-1724 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
KOSN-1724 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of KOSN-1724 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of KOSN-1724 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Mechanism of Action
KOSN-1724 exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding induces microtubule polymerization and reduces microtubule depolymerization, leading to the stabilization of microtubules. As a result, cell division is inhibited, and apoptosis is induced. The molecular targets and pathways involved include the tubulin-microtubule system and the apoptotic signaling pathways .
Comparison with Similar Compounds
KOSN-1724 is unique compared to other similar compounds due to its specific binding affinity and mechanism of action. Similar compounds include other epothilone analogues, such as:
Epothilone B: The parent compound from which KOSN-1724 is derived.
Ixabepilone: Another epothilone analogue used in cancer treatment.
Patupilone: A naturally occurring epothilone with similar anticancer properties
KOSN-1724 stands out due to its enhanced stability and efficacy in inducing apoptosis in cancer cells, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C27H36F3NO6 |
---|---|
Molecular Weight |
527.57305 |
IUPAC Name |
(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |
SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |
Appearance |
Solid powder |
Synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.